Pyrazole derivative 65
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Overview
Description
Pyrazole derivative 65 is a member of the pyrazole family, which is characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 65 typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of acetylenic ketones with phenylhydrazine in the presence of a catalyst such as iodine. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of pyrazole derivatives often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize transition-metal catalysts and photoredox reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: Pyrazole derivative 65 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
Pyrazole derivative 65 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and inflammation.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of pyrazole derivative 65 involves its interaction with specific molecular targets and pathways. For example, some pyrazole derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, pyrazole derivatives can exert anticancer effects . Additionally, pyrazole derivatives can interact with enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Celecoxib: A pyrazole derivative used as an anti-inflammatory agent.
Rimonabant: An anti-obesity drug with a pyrazole core.
Fezolamide: An antidepressant agent containing a pyrazole moiety.
Uniqueness of Pyrazole Derivative 65: this compound stands out due to its unique combination of biological activities and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness as a building block for more complex molecules make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H22BrN3O2S |
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Molecular Weight |
448.4 g/mol |
IUPAC Name |
4-[5-(4-bromophenyl)-3-(3-methylbutyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H22BrN3O2S/c1-14(2)3-8-17-13-20(15-4-6-16(21)7-5-15)24(23-17)18-9-11-19(12-10-18)27(22,25)26/h4-7,9-14H,3,8H2,1-2H3,(H2,22,25,26) |
InChI Key |
BDSMHQBMCUYDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NN(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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